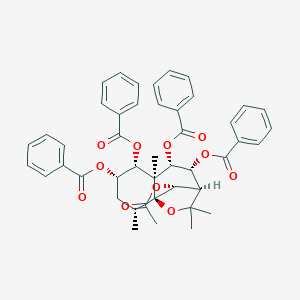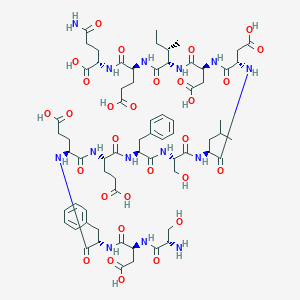
Azelanitrile
Vue d'ensemble
Description
Azelanitrile, also known as 1,9-Nonanedinitrile, is an organic compound with the molecular formula C₉H₁₄N₂. It is a dinitrile, meaning it contains two nitrile groups (-CN) at each end of a nine-carbon chain. This compound is a clear, colorless to slightly yellow liquid and is primarily used as an intermediate in organic synthesis .
Applications De Recherche Scientifique
Azelanitrile has several applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is used in the synthesis of compounds with potential medicinal properties.
Industry: this compound is used in the production of nylon and other polymers.
Mécanisme D'action
Target of Action
Azelanitrile, also known as Nonanedinitrile, is a chemical compound with the molecular formula C9H14N2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been reported that this compound can be electrochemically hydrogenated to its corresponding aminonitriles . This process involves the use of Raney nickel powder as the cathode material
Biochemical Pathways
It has been reported that this compound can be electrochemically hydrogenated to its corresponding aminonitriles This suggests that this compound may be involved in the hydrogenation process, potentially affecting related biochemical pathways
Result of Action
It has been reported that this compound can be electrochemically hydrogenated to its corresponding aminonitriles This suggests that this compound may have a role in the hydrogenation process
Action Environment
It has been reported that the electrochemical hydrogenation of this compound is influenced by factors such as current, temperature, and solvent/supporting electrolyte composition This suggests that these environmental factors may influence the action of this compound
Analyse Biochimique
Biochemical Properties
Azelanitrile plays a significant role in biochemical reactions, particularly in the synthesis of aminonitriles. It interacts with enzymes such as hydrogenases and reductases, which facilitate its conversion to aminonitriles through hydrogenation reactions. For instance, this compound can be electrochemically hydrogenated to 9-aminononanenitrile using Raney nickel as a catalyst . This interaction is crucial for the production of intermediates used in the synthesis of polymers and other chemicals.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound’s interaction with cellular enzymes can impact cell signaling pathways, potentially affecting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to hydrogenases and reductases, facilitating its conversion to aminonitriles. This binding interaction is essential for the hydrogenation process, which converts this compound to its corresponding aminonitrile. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under high temperatures and in the presence of strong acids or bases. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage control in the use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to aminonitriles. This conversion is facilitated by enzymes such as hydrogenases and reductases, which catalyze the hydrogenation of this compound. The resulting aminonitriles can then enter various metabolic pathways, contributing to the synthesis of amino acids and other essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biochemical activity and its effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm or mitochondria, where it can interact with enzymes involved in metabolic pathways. This localization is crucial for its biochemical activity and its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azelanitrile can be synthesized through several methods:
From Azelaic Acid: One common method involves the dehydration of azelaic acid diamide.
From 1,7-Dibromoheptane or 1,7-Diiodoheptane: Another method involves treating 1,7-dibromoheptane or 1,7-diiodoheptane with potassium cyanide, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of azelaic acid using anhydrous ammonia. The reaction is typically carried out in a Pyrex combustion tube filled with silica gel, heated to 500°C, and nitrogen is passed through the column to activate the catalyst .
Analyse Des Réactions Chimiques
Azelanitrile undergoes various chemical reactions, including:
Hydrogenation: this compound can be electrochemically hydrogenated to produce 9-aminononanenitrile using Raney nickel powder as the cathode material.
Hydrolysis: The nitrile groups in this compound can be hydrolyzed to produce azelaic acid. This reaction typically involves the use of acidic or basic conditions.
Common Reagents and Conditions:
Hydrogenation: Raney nickel powder, alcohol/water/ammonium acetate electrolyte.
Hydrolysis: Acidic or basic conditions.
Major Products:
9-Aminononanenitrile: Formed from the partial hydrogenation of this compound.
Azelaic Acid: Formed from the hydrolysis of this compound.
Comparaison Avec Des Composés Similaires
Azelanitrile can be compared with other dinitrile compounds, such as adiponitrile and succinonitrile:
Adiponitrile (1,4-Butanedinitrile): Used in the production of nylon-6,6.
Succinonitrile (1,4-Butanedinitrile): Used as a solvent and in the production of polymers.
Uniqueness of this compound: this compound’s longer carbon chain (nine carbons) makes it suitable for the production of specific polymers, such as nylon-9, which have unique properties compared to those produced from shorter-chain dinitriles .
Propriétés
IUPAC Name |
nonanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-8-6-4-2-1-3-5-7-9-11/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYPGTWWXJFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC#N)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168303 | |
| Record name | Azelaonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-69-0 | |
| Record name | Nonanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelanitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelaonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azelaonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T7669M5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some applications of Azelanitrile in battery technology?
A1: this compound shows promise as an electrolyte additive in lithium-ion batteries. Research suggests that when combined with other additives like LiDFOB and fluorinated ethylene carbonate, this compound can enhance battery performance. Specifically, it can improve the cycle life and high-temperature storage capabilities of batteries, especially those using high-nickel materials in their positive electrodes [, ].
Q2: How is this compound synthesized, and what is its structural characterization?
A2: this compound can be synthesized through the acid-catalyzed addition of specific nitriles to ambrettoleic acid. This reaction proceeds via an amido-imidol tautomerization mechanism []. The resulting product, N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)alkyl or -aryl diamides, can be characterized using various spectroscopic techniques. These include FTIR, 1H NMR, and 13C NMR spectroscopies, as well as mass spectrometry (MS) and elemental analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)


![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
